N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features both a thiophene ring and an isoxazole ring. These structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . This method is efficient and catalyst-free, making it an eco-friendly option for synthesizing isoxazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using metal-free synthetic routes to minimize costs and environmental impact . The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thiophene ring and an isoxazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-10-9(12)6-5-7(13-11-6)8-3-2-4-14-8/h2-5H,1H3,(H,10,12) |
InChI Key |
VQDLLQAGNZEYNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.